Ortho-Methoxy Substitution Enhances Lipophilicity vs. Para-Substituted Des-Methoxy Analog
The target compound, bearing an ortho-methoxy group on the benzoic acid ring, exhibits a computationally estimated LogP of approximately 3.38 . In contrast, its closest commercially available des-methoxy analog, ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate (CAS 702648-60-0), which carries the ester at the para-position without any methoxy substitution, has a significantly lower experimentally derived LogP of 2.79 (LogSW = -3.89) . This difference of ΔLogP ≈ +0.59 units indicates that the target compound resides in a more favorable lipophilicity window for membrane permeation while maintaining sufficient aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Calculated/Experimental LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 3.38 (calculated, PrenDB) |
| Comparator Or Baseline | Ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate (CAS 702648-60-0): LogP = 2.79 (experimental, Hit2Lead/ChemBridge) |
| Quantified Difference | ΔLogP ≈ +0.59 (target compound is more lipophilic) |
| Conditions | Computational prediction (target) vs. experimental measurement (comparator); comparison of structurally related analogs sharing the 4-oxoquinazoline N3-benzyl core. |
Why This Matters
Higher LogP within the drug-like range (typically 1–5) can translate into improved passive membrane permeability and cellular uptake in cell-based assays, making the target compound a potentially superior choice for intracellular target screening compared to the less lipophilic des-methoxy analog.
